Diborane-D 6
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Overview
Description
Diborane-D 6, also known as deuterated diborane, is a chemical compound with the formula B2D6. It is a derivative of diborane (B2H6) where all hydrogen atoms are replaced by deuterium atoms. This compound is a colorless, highly toxic, and pyrophoric gas with a sweet odor. This compound is of significant interest in various scientific fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diborane-D 6 can be synthesized by the reaction of lithium aluminum deuteride with boron trifluoride etherate. The reaction is carried out under an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction is as follows: [ 2LiAlD_4 + 8BF_3 \cdot OEt_2 \rightarrow B_2D_6 + 6LiBF_4 + 2AlF_3 + 8Et_2O ]
Industrial Production Methods: In industrial settings, this compound is produced by the reduction of boron halides with deuterated metal hydrides. The process involves heating the reactants in a controlled environment to ensure the complete substitution of hydrogen with deuterium. The reaction conditions are optimized to maximize yield and purity.
Types of Reactions:
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Oxidation: this compound reacts with oxygen to form boron trioxide and deuterium oxide. The reaction is highly exothermic. [ B_2D_6 + 3O_2 \rightarrow B_2O_3 + 3D_2O ]
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Hydrolysis: this compound reacts with water to produce boric acid and deuterium gas. [ B_2D_6 + 6H_2O \rightarrow 2B(OH)_3 + 6D_2 ]
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Alcoholysis: this compound reacts with methanol to form trimethyl borate and deuterium gas. [ B_2D_6 + 6CH_3OH \rightarrow 2B(OCH_3)_3 + 6D_2 ]
Common Reagents and Conditions:
Oxidation: Oxygen or air, typically at room temperature or slightly elevated temperatures.
Hydrolysis: Water, usually at room temperature.
Alcoholysis: Methanol or other alcohols, typically at room temperature.
Major Products:
Oxidation: Boron trioxide and deuterium oxide.
Hydrolysis: Boric acid and deuterium gas.
Alcoholysis: Trimethyl borate and deuterium gas.
Scientific Research Applications
Diborane-D 6 has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of deuterated compounds and as a source of deuterium in various chemical reactions.
Biology: Utilized in tracer studies to investigate metabolic pathways and reaction mechanisms involving boron-containing compounds.
Medicine: Employed in the development of boron neutron capture therapy (BNCT) for cancer treatment, where deuterated compounds are used to enhance the selectivity and efficacy of the therapy.
Industry: Applied in the semiconductor industry as a dopant for the production of p-type silicon in the fabrication of electronic devices.
Mechanism of Action
The mechanism of action of diborane-D 6 involves the interaction of its boron atoms with various molecular targets. The compound can form stable complexes with electron-rich species, facilitating various chemical transformations. The deuterium atoms in this compound can participate in isotopic exchange reactions, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Diborane-D 6 is unique due to the complete substitution of hydrogen with deuterium, which imparts distinct physical and chemical properties. Similar compounds include:
Diborane (B2H6): The non-deuterated analog of this compound, which has similar reactivity but different isotopic composition.
Decaborane (B10H14): A higher borane with a different structure and reactivity profile.
Tetraborane (B4H10): Another borane with a different boron-to-hydrogen ratio and distinct chemical properties.
This compound stands out due to its use in isotopic labeling and its applications in various scientific fields, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
trideuterioborane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BH3/h2*1H3/i2*1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJHUEGHVSASEP-RVWRRERJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.B |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]B([2H])[2H].[2H]B([2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2H6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
33.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20396-66-1 |
Source
|
Record name | Diborane-d6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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